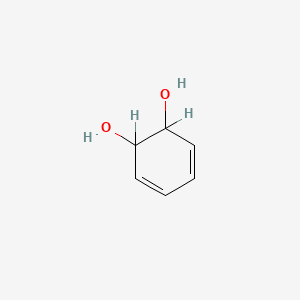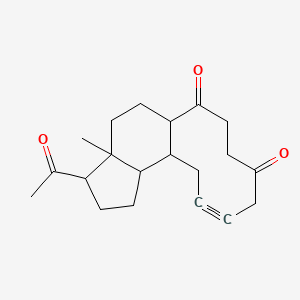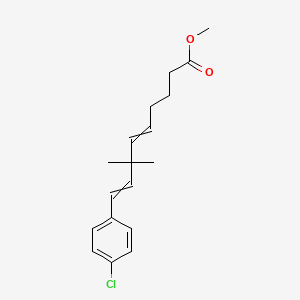
3,5-Cyclohexadiene-1,2-diol
Vue d'ensemble
Description
Cyclohexa-3,5-diene-1,2-diol is a member of catechols. It derives from a hydride of a cyclohexa-1,3-diene.
Applications De Recherche Scientifique
Bromination Studies
- Bromination Mechanism : Research by Han, Khedekar, Masnovi, & Baker (1999) explored the bromination of Cyclohexa-1,3-diene and (R,S)-Cyclohexa-3,5-diene-1,2-diol. Their findings provided insights into the mechanism of bromination, showing that the addition of bromine occurs rapidly by anti 1,2-addition followed by rearrangements to form products of conjugation addition.
Photochemical Reactions
- Photoisomerization and Photocyclization : Ujike, Akai, Kudoh, & Nakata (2005) investigated the photoisomerization and photocyclization of 3,5-cyclohexadiene-1,2-diimine and its derivatives, revealing the wavelength dependence for the photoisomerization and the effects of methyl-substitution for photocyclization (Ujike et al., 2005).
Organic Synthesis and Polymerization
- Polymer Production : A study by Chen (2010) described the production of cis-3,5-cyclohexadiene-1,2-diol (DHCD) from aromatic compounds and its polymerization into poly(p-phenylene) (PPP). This research highlighted the applications of DHCD in large-scale synthesis and its use in the pharmaceutical and chemical industries for polymer productions.
Enzymatic Synthesis
- Enantioselective Synthesis : Suemune, Hasegawa, & Sakai (1995) achieved highly enantio- and diastereo-selective synthesis of 3,5-cyclohexadiene-1,2-diol using optically active compounds prepared by an enzymatic procedure, demonstrating its potential in the synthesis of complex organic molecules (Suemune et al., 1995).
Microbial Metabolism
- Bacterial Conversion : Reiner (1972) studied the conversion of 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid to catechol, catalyzed by a protein from the bacterium Alcaligenes eutrophus, shedding light on the microbial metabolism of aromatic compounds (Reiner, 1972).
Propriétés
IUPAC Name |
cyclohexa-3,5-diene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRSQRPHLBEPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869389 | |
| Record name | 1,2-Dihydro-1,2-dihydroxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Cyclohexadiene-1,2-diol | |
CAS RN |
75453-80-4 | |
| Record name | 5,6-Dihydroxycyclohexa-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075453804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro-1,2-dihydroxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)


![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)